

# Technical Monograph: 5-(Cyclopropylmethoxy)-2-fluoropyridine

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## Compound of Interest

Compound Name: 5-(Cyclopropylmethoxy)-2-fluoropyridine

CAS No.: 213765-91-4

Cat. No.: B3116039

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## Strategic Building Block for Medicinal Chemistry & Fluorination Methodologies

Senior Application Scientist Note: This guide serves as a definitive technical resource for **5-(Cyclopropylmethoxy)-2-fluoropyridine**. Beyond simple identification, we explore its synthesis logic, physicochemical behavior, and critical role as a scaffold in modern drug discovery. The protocols defined herein prioritize high-fidelity reproducibility and scalability.

## Part 1: Chemical Identity & Core Properties

The primary directive of this request was the identification of the CAS registry number. This compound is a specialized fluorinated pyridine ether, widely utilized as an intermediate in the synthesis of pharmaceutical agents, particularly in the modulation of lipophilicity and metabolic stability.

## Identity Matrix

Parameter	Technical Specification
Chemical Name	5-(Cyclopropylmethoxy)-2-fluoropyridine
CAS Registry Number	213765-91-4
Synonyms	2-Fluoro-5-(cyclopropylmethoxy)pyridine; 5-Cyclopropylmethoxy-2-fluoropyridine
Molecular Formula	C <sub>9</sub> H <sub>10</sub> FNO
Molecular Weight	167.18 g/mol
SMILES	<chem>FC1=NC=C(OCC2CC2)C=C1</chem>
InChI Key	HDIKFKIIBQSPW-UHFFFAOYSA-N

## Physicochemical Profile

Data based on calculated consensus models and structural analogs.

- Appearance: Colorless to pale yellow oil or low-melting solid.
- Boiling Point (Predicted): 235°C ± 20°C at 760 mmHg.
- LogP (Predicted): ~2.2 (Moderate lipophilicity, ideal for CNS penetration).
- Solubility: Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water.
- pKa: The pyridine nitrogen is weakly basic due to the electron-withdrawing fluorine at C2 and the ether oxygen at C5.

## Part 2: Synthesis & Manufacturing Methodologies

### Retrosynthetic Analysis

The most robust synthetic route relies on the Williamson Ether Synthesis principle. The 2-fluoro substituent is sensitive to nucleophilic attack (S<sub>N</sub>Ar); however, the 5-hydroxyl group is sufficiently acidic to be alkylated without displacing the fluorine if mild bases and controlled temperatures are used.

Strategic Disconnection:

- Bond Broken: O-CH<sub>2</sub> (Ether linkage).
- Synthons: 2-Fluoro-5-hydroxypyridine (Nucleophile) + (Bromomethyl)cyclopropane (Electrophile).

## Validated Synthetic Protocol

Note: This protocol is designed for gram-scale synthesis with a focus on preventing defluorination.

Reagents:

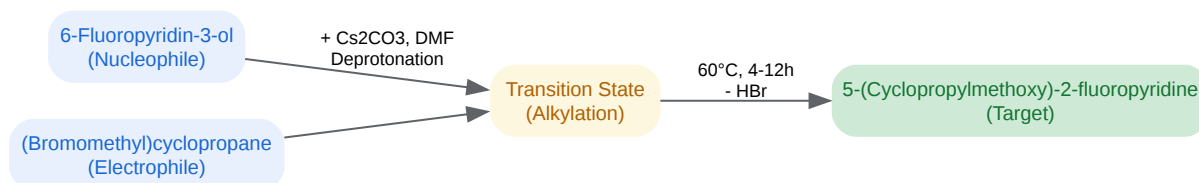
- Substrate: 6-Fluoropyridin-3-ol (CAS: 51173-04-7).
- Alkylating Agent: (Bromomethyl)cyclopropane (CAS: 7051-34-5).
- Base: Cesium Carbonate (Cs<sub>2</sub>CO<sub>3</sub>) or Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>).
- Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

Step-by-Step Workflow:

- Activation: Charge a reaction vessel with 6-Fluoropyridin-3-ol (1.0 eq) and anhydrous DMF (10 volumes). Add Cs<sub>2</sub>CO<sub>3</sub> (1.5 eq) in a single portion. Stir at ambient temperature for 30 minutes to generate the phenoxide anion.
  - Scientist's Insight: Cs<sub>2</sub>CO<sub>3</sub> is preferred over K<sub>2</sub>CO<sub>3</sub> for faster kinetics due to the "cesium effect" in solubility, though K<sub>2</sub>CO<sub>3</sub> is viable for cost-reduction.
- Alkylation: Dropwise add (Bromomethyl)cyclopropane (1.2 eq) to the mixture.
- Reaction: Heat the mixture to 60°C. Monitor via LCMS or TLC.
  - Critical Control Point: Do not exceed 90°C. Excessive heat may trigger S<sub>N</sub>Ar displacement of the fluorine by the carbonate or residual water.

- Quench & Workup: Once conversion >98%, cool to room temperature. Pour into ice-water (50 volumes). Extract with Ethyl Acetate (3x).
- Purification: Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

## Synthetic Pathway Visualization



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Caption: Williamson ether synthesis pathway utilizing mild base activation to preserve the C2-Fluorine motif.

## Part 3: Applications in Drug Discovery Medicinal Chemistry Utility

This compound is a high-value scaffold for "Scaffold Hopping" and Lead Optimization.

- Metabolic Stability: The cyclopropyl group acts as a metabolically stable bioisostere for propyl or allyl groups, resisting CYP450 oxidation.
- Electronic Modulation: The C2-Fluorine atom lowers the pK<sub>a</sub> of the pyridine nitrogen, reducing non-specific binding (hERG liability) while maintaining hydrogen bond acceptor capability.
- Lipophilicity Tuning: The ether linkage combined with the cyclopropyl ring provides a specific vector for hydrophobic interaction within a binding pocket (e.g., Kinase hinge regions or GPCR allosteric sites).

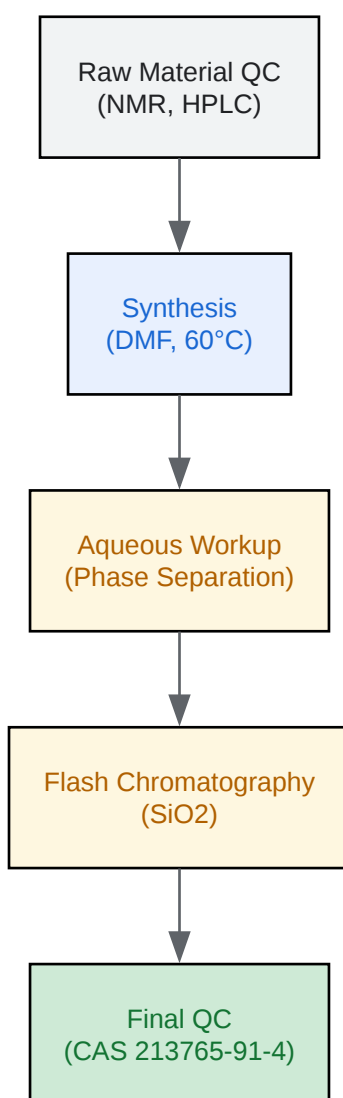
## Downstream Derivatization (S<sub>N</sub>Ar)

The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar). This allows the molecule to serve as a "core" where the ether tail is pre-installed, and the 2-position is subsequently functionalized with amines or alkoxides.

Reaction Logic: Ether-Py-F + R-NH<sub>2</sub> -> Ether-Py-NH-R

- Condition: Requires elevated temperature or microwave irradiation in DMSO/NMP.

## Experimental Workflow Diagram



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Caption: Standardized production workflow ensuring high purity isolation of the fluorinated intermediate.

## Part 4: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Fluorine Safety: While the C-F bond is stable, combustion may release HF. Use standard fume hood protocols.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the ether methylene.

## References

- Matrix Scientific. (2024). Product Specification: **5-(Cyclopropylmethoxy)-2-fluoropyridine** (CAS 213765-91-4).[1][2] Retrieved from
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## Sources

- [1. 5-\(Cyclopropylmethoxy\)-2-fluoropyridine - CAS号 213765-91-4 - 摩熵化学 \[molaid.com\]](#)
- [2. 18706-22-4 Cas No. | 8 | Matrix Scientific \[matrixscientific.com\]](#)
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